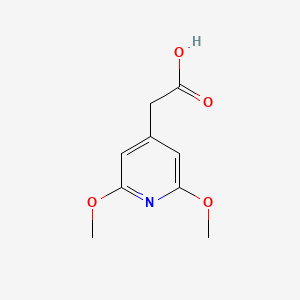
(2,6-Dimethoxypyridin-4-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dimethoxypyridin-4-YL)acetic acid is an organic compound with the molecular formula C9H11NO4 It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 6 positions and an acetic acid group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethoxypyridin-4-YL)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethoxypyridine.
Acetylation: The 2,6-dimethoxypyridine undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetic acid group at the 4 position.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-Dimethoxypyridin-4-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: The acetic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,6-dihydroxypyridin-4-YL)acetic acid, while reduction of the acetic acid group can produce (2,6-dimethoxypyridin-4-YL)ethanol.
Applications De Recherche Scientifique
(2,6-Dimethoxypyridin-4-YL)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,6-Dimethoxypyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethoxypyridine: Lacks the acetic acid group, making it less versatile in certain applications.
4-Acetyloxypyridine: Lacks the methoxy groups, affecting its reactivity and interactions.
2,6-Dihydroxypyridin-4-YL)acetic acid: Similar structure but with hydroxyl groups instead of methoxy groups, leading to different chemical properties.
Uniqueness
(2,6-Dimethoxypyridin-4-YL)acetic acid is unique due to the presence of both methoxy and acetic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H11NO4 |
|---|---|
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
2-(2,6-dimethoxypyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H11NO4/c1-13-7-3-6(5-9(11)12)4-8(10-7)14-2/h3-4H,5H2,1-2H3,(H,11,12) |
Clé InChI |
VUNXQFOQWKLXTF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=N1)OC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















